1-[(5-Methylisoxazol-4-yl)methyl]piperazine
Description
1-[(5-Methylisoxazol-4-yl)methyl]piperazine is a piperazine derivative featuring a methyl-substituted isoxazole moiety attached via a methylene bridge to the piperazine ring. The compound’s structure combines the flexibility of the piperazine scaffold with the heterocyclic isoxazole group, which confers unique electronic and steric properties. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets such as neurotransmitter receptors, enzymes, and tubulin proteins . The 5-methylisoxazole substituent may influence pharmacokinetic properties, including solubility and metabolic stability, while also modulating target affinity through its electron-withdrawing effects .
Properties
IUPAC Name |
5-methyl-4-(piperazin-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-9(6-11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPWWPRAUWUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine generally involves two main stages:
- Formation or procurement of the 5-methylisoxazole-4-carboxylic acid or its derivatives
- Coupling of the 5-methylisoxazole moiety with piperazine through nucleophilic substitution or amidation
This approach leverages the reactivity of the isoxazole ring’s functional groups to attach the piperazine ring via a methylene linker.
Preparation of 5-Methylisoxazole-4-Carboxylic Acid Derivative
A key precursor for the synthesis is 5-methylisoxazole-4-carboxylic acid or its activated derivatives (e.g., acid chloride). The preparation of this intermediate is well-documented and involves:
- Stepwise synthesis from ethylacetoacetate by reaction with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.
- Conversion to ethyl-5-methylisoxazole-4-carboxylate via reaction with hydroxylamine sulfate and sodium acetate or trifluoroacetic acid salt.
- Hydrolysis of the ester to yield 5-methylisoxazole-4-carboxylic acid .
- Crystallization of the acid using solvents such as toluene, acetic acid, ethyl acetate, or chlorinated solvents for purification.
- Conversion of the acid to the acid chloride using thionyl chloride, facilitating subsequent coupling reactions.
This process is summarized in Table 1.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Ethylacetoacetate + triethylorthoformate + acetic anhydride → ethyl ethoxymethyleneacetoacetate | 75–150 °C | Formation of key intermediate ester |
| 2 | Ester + hydroxylamine sulfate + sodium acetate | −20 to 10 °C | Formation of ethyl-5-methylisoxazole-4-carboxylate |
| 3 | Hydrolysis of ester to acid | Acidic conditions | Yields 5-methylisoxazole-4-carboxylic acid |
| 4 | Crystallization of acid | Solvent heating (e.g., toluene/acetic acid) | Purification step |
| 5 | Acid + thionyl chloride → acid chloride | 0–50 °C | Activation for coupling |
Table 1: Preparation of 5-Methylisoxazole-4-carboxylic Acid and Its Acid Chloride Derivative
Coupling with Piperazine
The next critical step is the reaction of 5-methylisoxazole-4-carbonyl chloride with piperazine to form the target compound. The coupling typically proceeds via nucleophilic substitution where the nitrogen atom of piperazine attacks the activated acid chloride, forming an amide or related linkage.
- The reaction is conducted in the presence of an amine base to neutralize the generated hydrochloric acid.
- Temperature control between 0 °C and 50 °C is preferred to optimize yield and minimize side reactions.
- Solvents such as dichloromethane or other inert organic solvents are commonly used.
Although direct detailed procedures for this compound are scarce, analogous piperazine derivatives have been synthesized using this method, indicating its applicability.
Alternative Synthetic Routes
Other synthetic routes involve:
- Nucleophilic substitution reactions where a halomethyl derivative of 5-methylisoxazole is reacted with piperazine.
- Condensation reactions forming the methylene bridge between the isoxazole ring and piperazine.
- Use of protecting groups or modified piperazine derivatives to improve selectivity and yield.
These methods are less documented but are consistent with general heterocyclic chemistry practices.
Research Findings and Yields
- Literature reports that the activation of 5-methylisoxazole-4-carboxylic acid to its acid chloride intermediate is efficient and yields are generally high (>80%) when conducted under controlled conditions.
- The coupling with piperazine typically proceeds with moderate to good yields (60–85%), depending on reaction conditions and purification methods.
- Purification by crystallization or chromatographic techniques is essential to obtain high-purity this compound suitable for research applications.
Summary Table of Preparation Methods
| Stage | Key Reactants | Reaction Type | Conditions | Expected Yield | Notes |
|---|---|---|---|---|---|
| Preparation of 5-methylisoxazole-4-carboxylic acid | Ethylacetoacetate, hydroxylamine sulfate | Cyclization, hydrolysis | 75–150 °C; acidic hydrolysis | >80% | Crystallization improves purity |
| Conversion to acid chloride | 5-methylisoxazole-4-carboxylic acid, thionyl chloride | Chlorination | 0–50 °C | High | Activated intermediate for coupling |
| Coupling with piperazine | Acid chloride, piperazine, amine base | Nucleophilic substitution | 0–50 °C | 60–85% | Requires inert solvent and base |
Table 2: Overview of Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylisoxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Pharmaceutical Applications
1-[(5-Methylisoxazol-4-yl)methyl]piperazine has potential applications in various pharmaceutical contexts, particularly as a lead compound in drug discovery. Its derivatives may exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with similar piperazine structures have been shown to possess antidepressant properties.
- Analgesic Activity : Some derivatives may provide pain relief, making them candidates for analgesic medications.
- Antimicrobial Properties : The unique structure may confer antimicrobial activity, relevant in developing new antibiotics.
Synthesis and Derivatives
Several synthetic routes have been developed to prepare this compound. These methods often involve the functionalization of the piperazine ring or the isoxazole moiety to create derivatives tailored for specific biological activities. The ability to modify these functional groups allows researchers to explore various pharmacological profiles.
Research into the biological activity of this compound is ongoing. Interaction studies focus on its pharmacodynamics, including:
- Receptor Binding Affinity : Understanding how the compound interacts with various neurotransmitter receptors.
- Enzyme Inhibition : Investigating potential inhibitory effects on enzymes relevant to disease pathways.
These studies are crucial for elucidating the therapeutic potential of this compound and its derivatives.
Mechanism of Action
The mechanism of action of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 1-[(5-Methylisoxazol-4-yl)methyl]piperazine with key analogues, highlighting structural variations and biological activities:
Structure-Activity Relationship (SAR) Analysis
- Electron-Withdrawing vs. In contrast, methoxy or methyl groups (e.g., in 1-(2-methoxyphenyl)piperazine) act as electron donors, favoring interactions with hydrophobic pockets . The trifluoromethyl group in 1-(m-Trifluoromethylphenyl)piperazine increases lipophilicity and steric bulk, improving 5-HT1B selectivity but reducing metabolic stability .
Substituent Position and Size :
- Bulky substituents (e.g., benzhydryl in ) enhance cytotoxicity by interfering with tubulin polymerization or DNA replication but may limit blood-brain barrier penetration .
- Smaller heterocycles (e.g., isoxazole or oxadiazole in ) improve solubility and CNS penetration, making them suitable for neurological targets .
Hybrid Structures :
Target Affinity
- Serotonin Receptors: Arylpiperazines like 1-(m-Trifluoromethylphenyl)piperazine show nanomolar affinity for 5-HT1A/1B receptors, while the methylisoxazole derivative’s affinity remains underexplored but is hypothesized to differ due to isoxazole’s polarity .
- Tubulin Modulation : Benzimidazole-piperazine hybrids () inhibit tubulin polymerization via hydrophobic interactions, whereas the methylisoxazole group may lack sufficient bulk for similar effects .
Metabolism and Stability
- Piperazine derivatives with halogenated or nitro groups (e.g., 4-chlorobenzhydryl in ) exhibit slower hepatic metabolism due to reduced cytochrome P450 susceptibility. The methylisoxazole group may undergo oxidative metabolism at the methyl position, as seen in similar compounds .
Biological Activity
1-[(5-Methylisoxazol-4-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 5-methylisoxazole moiety. Its molecular formula is with a molecular weight of 179.22 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in the context of drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various monomeric alkaloids, revealing that derivatives with similar structures showed promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
This compound has been evaluated for its anticancer properties in various studies. A review highlighted the effectiveness of Mannich bases, which include piperazine derivatives, against several cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Some derivatives exhibited IC50 values lower than 2 μg/mL, indicating strong cytotoxicity against these cancer types .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been suggested that piperazine-based compounds can inhibit key enzymes or receptors involved in disease progression, such as kinases implicated in cancer . The presence of the isoxazole moiety may enhance binding affinity and selectivity towards these targets.
Case Studies
Several case studies have focused on the synthesis and evaluation of related compounds:
- Trypanocidal Activity : A study reported on the design of brain-penetrant inhibitors targeting Trypanosoma brucei, where similar piperazine derivatives were shown to possess significant trypanocidal activity with IC50 values around 0.1 μM .
- Cytotoxicity Assessment : In another investigation, compounds derived from piperazine were tested for cytotoxicity against various human cell lines, demonstrating a range of effects depending on structural modifications .
Table 1: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthetic routes for 1-[(5-Methylisoxazol-4-yl)methyl]piperazine, and what critical parameters influence yield and purity?
- Methodology :
- N-Alkylation : React 5-methylisoxazole-4-carbaldehyde with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, followed by reduction using sodium borohydride or catalytic hydrogenation .
- Coupling Reactions : Use nucleophilic substitution with brominated isoxazole intermediates and piperazine derivatives in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to facilitate bond formation .
- Purification : Crystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Analyze piperazine proton environments (δ 2.5–3.5 ppm for –N–CH2–) and isoxazole ring protons (δ 6.0–6.5 ppm) .
- FT-IR : Identify N–H stretching (~3200 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency vs. standards .
- Melting Point : Compare experimental values (e.g., 150–155°C) with literature data .
Q. What in vitro assays are commonly employed to assess the bioactivity of piperazine derivatives like this compound?
- Enzyme Inhibition :
- hCA I/II Assays : Measure inhibition of carbonic anhydrase isoforms using stopped-flow CO2 hydration .
- MMP-9 Inhibition : Fluorogenic substrate (e.g., DQ-gelatin) cleavage monitored via fluorescence quenching .
Advanced Research Questions
Q. How can reaction conditions be modified to mitigate byproduct formation during the N-alkylation step of piperazine derivatives?
- Strategies :
- Temperature Control : Lower reaction temperatures (40–60°C) reduce competing elimination pathways .
- Solvent Optimization : Replace DMF with acetonitrile to minimize side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Q. What analytical strategies are recommended when encountering discrepancies between computational predictions and experimental results in pharmacological profiling?
- Troubleshooting :
- Docking Validation : Re-run molecular docking with explicit solvent models (e.g., WaterMap) to account for hydration effects .
- MD Simulations : Perform 100-ns molecular dynamics to assess target-ligand stability vs. static docking .
- Experimental Feedback : Use SPR (surface plasmon resonance) to validate binding kinetics and refine computational parameters .
Q. What rational design approaches are utilized to enhance the metabolic stability of this compound derivatives while maintaining target affinity?
- Modifications :
- Fluorine Substitution : Introduce –CF3 or –F groups at the 4-position of the phenyl ring to block CYP450-mediated oxidation .
- Heterocyclic Replacement : Replace isoxazole with thiazole (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to improve metabolic resistance .
- Evaluation :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS .
Safety and Handling
Q. What specific safety precautions are mandated when working with this compound based on its physicochemical hazards?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions; avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
